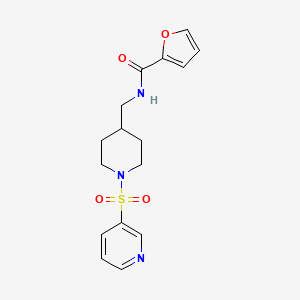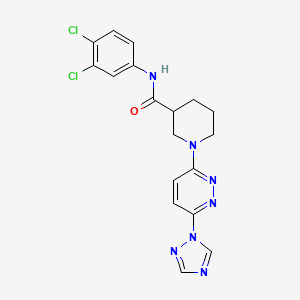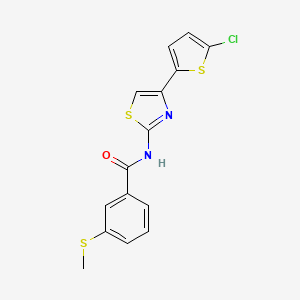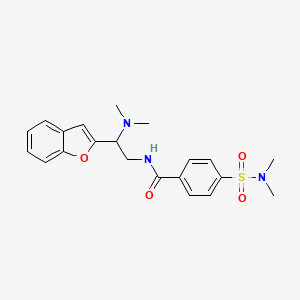
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is a chemical entity that appears to be related to a class of compounds that have been studied for their potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, similar compounds with furan carboxamide moieties have been synthesized and evaluated for biological activities, such as antitumor and antioxidant properties, as well as cognitive enhancement in the context of neurological disorders.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of the furan carboxamide structure and the attachment of various substituents to this core. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes has been described, involving elemental analysis, FT-IR, 1H NMR, and HR-MS methods for characterization . Although the exact synthesis route for this compound is not provided, it is likely to involve similar synthetic strategies and analytical techniques for characterization.
Molecular Structure Analysis
The molecular structure of related furan carboxamide compounds has been determined using techniques such as single crystal X-ray diffraction. For example, the mentioned compound crystallizes in the monoclinic system with a specific space group and unit cell parameters . The molecular orbitals and optimized structures of such compounds can be computed using density functional theory (DFT) at certain levels of theory, providing insights into the electronic structure and potential reactivity.
Chemical Reactions Analysis
The chemical reactivity of furan carboxamide derivatives can be complex, especially when considering their coordination with metal ions to form complexes. The ligand in the mentioned study coordinates with Co(II), Ni(II), and Cu(II) ions as a bidentate ligand, yielding neutral complexes of the [ML2] type . The thermal decomposition of these complexes has also been investigated, which is relevant for understanding their stability and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure and the presence of various functional groups. The thermal stability, as mentioned earlier, is one aspect that has been studied. Additionally, the biological activities of these compounds, such as their antioxidant and antitumor effects, have been assessed using assays like DPPH, ABTS, and MTT in breast cancer cells . These properties are crucial for evaluating the potential therapeutic use of such compounds.
Scientific Research Applications
PET Imaging of Microglia
The compound, closely related to N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide, has been developed as a PET radiotracer specific for CSF1R, a microglia-specific marker. This development is significant for imaging reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo. This PET agent is valuable in developing new therapeutics for neuroinflammation, particularly those targeting CSF1R, by providing a noninvasive, repeatable readout in patients and enabling the measurement of drug target engagement. The ability to measure microglial activity specifically and noninvasively could advance the study of neuroinflammation involved in various neuropsychiatric disorders, including traumatic brain injury, demyelinating disease, Alzheimer’s disease, and Parkinson’s disease (Horti et al., 2019).
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Research has focused on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, specifically Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. This study aimed at exploring the antimicrobial activity of these compounds, showing that they exhibit different levels of inhibition on the growth of bacteria. This research indicates the potential of furan ring-containing compounds in developing new antimicrobial agents (Patel, 2020).
Molecular Interaction Studies
Another area of research involving similar compounds is the study of molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. These studies contribute to understanding how these molecules interact with biological receptors, potentially informing the design of new therapeutic agents targeting specific pathways or receptors (Shim et al., 2002).
Synthesis and Reactivity of Furan Derivatives
Research on the synthesis and reactivity of furan derivatives, including compounds like N-(Quinolin-6-yl)furan-2-carboxamide, has provided insights into the potential applications of these molecules in various fields, such as material science and drug development. These studies explore how modifications to the furan ring or its substituents affect the compound's properties and reactivity, paving the way for novel applications (Aleksandrov & El’chaninov, 2017).
Mechanism of Action
Target of Action
The compound N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide, also known as furanylfentanyl, is a synthetic opioid . It is structurally related to fentanyl, a controlled substance widely used in medicine as an adjunct to general anesthesia during surgery and for pain management . The primary targets of this compound are opioid receptors, particularly the mu-opioid receptor .
Mode of Action
As a synthetic opioid, furanylfentanyl acts by binding to opioid receptors in the brain and other parts of the body . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain .
Biochemical Pathways
Upon binding to the opioid receptors, furanylfentanyl triggers a series of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
As a synthetic opioid, it is likely to share similar adme (absorption, distribution, metabolism, and excretion) properties with other opioids . Opioids are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The binding of furanylfentanyl to opioid receptors results in analgesic effects, providing relief from pain . It can also lead to adverse effects such as respiratory depression, sedation, and dependence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of furanylfentanyl. Factors such as pH, temperature, and the presence of other substances can affect its stability and potency . Furthermore, individual factors such as genetics, age, and health status can influence the compound’s efficacy and the risk of adverse effects .
properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(15-4-2-10-23-15)18-11-13-5-8-19(9-6-13)24(21,22)14-3-1-7-17-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHADQJGGMPAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)




![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)
![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)



![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)


![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)